Predicted Lipophilicity (LogP) Advantage Over 4‑Phenylpyridine
The 3‑fluoro‑4‑methyl substitution raises the predicted octanol‑water partition coefficient (LogP) to ≈2.9, compared to a measured LogP of ≈1.96 for 4‑phenylpyridine [1][2]. The ≈0.9 unit increase indicates roughly 8‑fold higher lipophilicity, which can improve passive membrane permeability while still remaining within drug‑like space (LogP < 5).
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.9 |
| Comparator Or Baseline | 4‑Phenylpyridine: measured LogP ≈ 1.96 |
| Quantified Difference | ΔLogP ≈ +0.94 (ca. 8‑fold higher partition coefficient) |
| Conditions | Predicted values from MolAid; comparator LogP from published experimental data |
Why This Matters
Higher lipophilicity within an acceptable range can translate into improved cell permeability and target‑tissue distribution, making this compound a more suitable starting point for cellular assays and in vivo‑oriented medicinal chemistry programs.
- [1] MolAid. 4-(3-fluoro-4-methylphenyl)pyridine | 148627-75-2: computed LogP ≈ 2.9. https://www.molaid.com/MS_2042156 (accessed 2026-04-27). View Source
- [2] 4‑Phenylpyridine physical properties. CAS Common Chemistry (CAS RN 939‑23‑1). https://commonchemistry.cas.org/detail?cas_rn=939-23-1 (accessed 2026-04-27). View Source
